molecular formula C10H19N B066747 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) CAS No. 176486-94-5

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)

Cat. No. B066747
M. Wt: 153.26 g/mol
InChI Key: XFDFLVUGOJZRPW-AXTSPUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a bicyclic compound that contains a pyridine ring and a cyclopentane ring. The compound has been extensively studied for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain neurotransmitters and ion channels in the central nervous system.

Biochemical And Physiological Effects

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been shown to have potential use in the treatment of cancer and neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) in lab experiments include its potent biological and pharmacological properties, as well as its relatively simple synthesis method. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI). These include further studies on its mechanism of action, as well as its potential use in the treatment of cancer and neurological disorders. Additionally, the compound could be modified to improve its biological and pharmacological properties and reduce potential side effects.
In conclusion, 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research. Its potent biological and pharmacological properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) involves the reaction of 2,6-dimethylpyridine with cyclopentanone in the presence of a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI) has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

CAS RN

176486-94-5

Product Name

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

InChI

InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1

InChI Key

XFDFLVUGOJZRPW-AXTSPUMRSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C

SMILES

CC1CCC2C1CNCC2C

Canonical SMILES

CC1CCC2C1CNCC2C

synonyms

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)

Origin of Product

United States

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